azanium;cerium(3+);nitrate
Description
Contextual Significance of Cerium(III) Compounds in Contemporary Chemical Research
Cerium, the most abundant of the lanthanide series, holds a unique position in chemistry due to its two stable and accessible oxidation states: Ce(III) and Ce(IV). researchgate.net This dual valency is a distinguishing feature among the lanthanides and is central to the diverse applications of its compounds. researchgate.net The redox chemistry of the Ce(IV)/Ce(III) couple is harnessed in numerous industrial and research settings. researchgate.net
Cerium(III) compounds, in particular, are integral to various fields of contemporary chemical research. They serve as critical components in catalysis, for instance, with cerium(III) oxide (Ce₂O₃) playing a role in three-way catalytic converters for automotive exhaust systems, where it facilitates the oxidation of carbon monoxide and the reduction of nitrogen oxides. wikipedia.org In materials science, cerium(III) sulfide (B99878) (Ce₂S₃) is utilized as a specialty inorganic pigment and is being explored for its potential as a high-temperature semiconductor. wikipedia.org The ongoing investigation into novel cerium(III) complexes continues to expand their utility, with research focusing on the synthesis and characterization of new compounds with tailored electronic and structural properties for advanced applications. umsystem.edualiyuncs.com
Overview of Azanium;cerium(3+);nitrate (B79036) in Advanced Chemical Research
Within the family of cerium(III) compounds, azanium;cerium(3+);nitrate, more commonly known as ammonium (B1175870) cerium(III) nitrate, is a noteworthy reagent in advanced chemical research. The compound is often utilized in its hydrated form, specifically as ammonium cerium(III) nitrate tetrahydrate. nih.govchemicalbook.com
Its primary role in chemical research is as a specialized oxidizing agent in organic synthesis. chemicalbook.comscbt.com Researchers employ it for the synthesis of complex organic molecules, such as quinoxaline (B1680401) derivatives, which are valued for their applications as dyes, organic semiconductors, and DNA cleaving agents. chemicalbook.com Furthermore, methods have been developed to produce an anhydrous complex of cerous nitrate and ammonium nitrate. osti.govgoogle.com This anhydrous form is particularly valuable as a starting material for the synthesis of other anhydrous cerium(III) derivatives, especially in the field of organometallic chemistry where the absence of water is critical. osti.govgoogle.com The study of related anionic species, such as the diaquapentanitratocerate(III) anion [Ce(NO₃)₅(H₂O)₂]²⁻, highlights the structural complexity and potential for developing materials with unique properties, such as non-linear optical characteristics. wikipedia.org
Compound Properties
Table 1: Chemical Identifiers for Azanium;cerium(3+);tetranitrate;tetrahydrate
| Identifier | Value |
|---|---|
| IUPAC Name | azanium;cerium(3+);tetranitrate;tetrahydrate nih.gov |
| Molecular Formula | CeH₁₂N₅O₁₆ nih.gov |
| InChI | InChI=1S/Ce.4NO3.H3N.4H2O/c;42-1(3)4;;;;;/h;;;;;1H3;41H2/q+3;4*-1;;;;;/p+1 nih.gov |
| InChIKey | IDDVVGWTUJSOIV-UHFFFAOYSA-O nih.gov |
Table 2: Physicochemical Properties of Azanium;cerium(3+);tetranitrate;tetrahydrate
| Property | Value |
|---|---|
| Molecular Weight | 478.24 g/mol nih.gov |
| Exact Mass | 477.93335 Da nih.gov |
| Hydrogen Bond Donor Count | 5 nih.gov |
| Hydrogen Bond Acceptor Count | 16 nih.gov |
| Heavy Atom Count | 22 nih.gov |
Structure
2D Structure
Properties
CAS No. |
15318-60-2 |
|---|---|
Molecular Formula |
CeH4N2O3 |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
azane;cerium;nitric acid |
InChI |
InChI=1S/Ce.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |
InChI Key |
HUVGZBYDMCBHKE-UHFFFAOYSA-N |
SMILES |
[NH4+].[N+](=O)([O-])[O-].[Ce+3] |
Canonical SMILES |
N.[N+](=O)(O)[O-].[Ce] |
Other CAS No. |
15318-60-2 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Controlled Synthesis Pathways for Azanium;cerium(3+);nitrate (B79036)
The preparation of anhydrous azanium;cerium(3+);nitrate is a critical step for its use in many synthetic applications, especially those requiring the absence of water.
Reduction of Cerium(IV) Ammonium (B1175870) Nitrate using Anhydrous Ammonia (B1221849)
A primary and effective method for synthesizing cerous ammonium nitrate involves the reduction of ceric ammonium nitrate, (NH₄)₂Ce(NO₃)₆, with anhydrous ammonia. iaea.orgresearchgate.netosti.gov This process yields an anhydrous cerous ammonium nitrate complex, which can be formulated as (NH₄)₂Ce(NO₃)₅(NH₃)ₓ, where 'x' is approximately 2.5 but can vary depending on the drying conditions. researchgate.netresearchgate.net This straightforward method is particularly valuable as it provides an anhydrous Ce(III) salt suitable for the synthesis of organo-cerium(III) derivatives. iaea.orgresearchgate.netosti.gov
The reaction is typically carried out by bringing anhydrous ceric ammonium nitrate into contact with a suitable reducing agent, with anhydrous ammonia gas being a common choice. google.com The solid ceric ammonium nitrate reacts with the ammonia, leading to the reduction of cerium(IV) to cerium(III) and the formation of the anhydrous cerous nitrate complex. google.com
Optimization of Reaction Conditions and Yield for Cerous Ammonium Nitrate Complex Formation
Optimizing the reaction conditions is essential for maximizing the yield and purity of the cerous ammonium nitrate complex. The amount of ammonia used should be at least the stoichiometric amount, though larger quantities are often employed, with the excess being recoverable. google.com The reaction temperature can range from the temperature of liquid ammonia to about 130°C, ensuring it remains below the decomposition temperature of ceric ammonium nitrate, which begins around 170°C. google.com
The resulting complex, a compound of cerium(III) nitrate and ammonium nitrate, can be used directly as a source of anhydrous Ce(III) ions for further syntheses. google.com For instance, the complex can be used to prepare other Ce(III) derivatives, such as cerium(III) methoxide, by reacting it with ammonia gas in methanol. google.com
Utilization of Cerium(III) Nitrate as a Precursor in Materials Synthesis
Cerium(III) nitrate, including its hexahydrate form, is a widely utilized precursor in the synthesis of various cerium-based materials due to its high solubility and relatively low decomposition temperature. sigmaaldrich.com These properties make it an ideal starting material for several synthesis techniques.
Hydrothermal Synthesis Routes for Cerium-based Nanomaterials
Hydrothermal synthesis is a prevalent method for producing crystalline cerium oxide (CeO₂) nanoparticles from cerium(III) nitrate. jos.ac.cnmdpi.com In a typical process, an aqueous solution of cerium(III) nitrate hexahydrate is reacted with a base, such as sodium hydroxide (B78521) or ammonium hydroxide, under controlled temperature and pressure in an autoclave. jos.ac.cnmdpi.comnih.gov This method allows for the synthesis of CeO₂ nanoparticles with various morphologies, including nanocubes, nanorods, and nano-octahedra, by manipulating parameters like temperature, pH, and the presence of surfactants. nih.govrsc.org For example, the use of different molar ratios of NaOH has been shown to affect the structural and optical properties of the resulting ceria nanoparticles. jos.ac.cn
| Parameter | Condition | Resulting Nanoparticle Characteristics | Reference |
| Precursor | Cerium(III) nitrate hexahydrate | - | jos.ac.cnnih.gov |
| Reducing Agent | Sodium hydroxide | Controlled morphology at low temperature and pressure | mdpi.com |
| pH | Varied (e.g., 9-12) | Spherical morphology, size decreases as pH increases to 12 | nih.gov |
| Surfactant | Polyvinylpyrrolidone (B124986) | Affects nanoparticle properties | nih.gov |
| Temperature | 160°C (in autoclave) | Fine powder of CeO₂ | jos.ac.cn |
Sol-Gel Processing for Controlled Material Architectures
The sol-gel process offers another versatile route to cerium-based materials with controlled architectures, starting from cerium(III) nitrate. frontiersin.orgclemson.edu This technique involves the transition of a solution (sol) into a gel-like network. For instance, CeO₂-SiO₂ aerogel nanocomposites have been synthesized via a sol-gel route using cerium(III) nitrate as the CeO₂ precursor. frontiersin.org In this process, the growth of CeO₂ nanoparticles is controlled by the use of surfactants during the supercritical drying of the aerogels, resulting in well-distributed nanocrystals within the porous silica (B1680970) matrix. frontiersin.org The sol-gel method is advantageous for creating a wide variety of geometries at lower processing temperatures than traditional ceramic techniques. clemson.edu
| Precursor | Surfactant/Solvent | Resulting Material | Key Findings | Reference |
| Cerium(III) nitrate hexahydrate | Dodecanoic acid or Hexanoic acid, Ethanol, Nitric acid, Urea (B33335) | CeO₂-SiO₂ aerogel nanocomposites | Controlled growth of CeO₂ nanoparticles (3-5 nm) within the aerogel matrix. | frontiersin.org |
| Cerium(III) nitrate | Tetraethyl orthosilicate (B98303) (TEOS), 3-(trimethoxysilyl)propyl methacrylate (B99206) (MAPTMS), Zirconium(IV) propoxide (ZTP) | Hybrid organic/inorganic Si/Zr sol-gel coating | Addition of cerium nitrate affects the long-term corrosion protection. | umons.ac.be |
Co-precipitation and Calcination Strategies for Advanced Oxides
Co-precipitation is a widely used and relatively simple method for synthesizing cerium oxide nanoparticles and mixed oxides from cerium(III) nitrate. nih.gov This technique involves precipitating cerium salts from a solution, often in the presence of other metal salts to create mixed oxides. For example, cerium oxide nanoparticles can be prepared by adding a base like ammonia or potassium carbonate to an aqueous solution of cerium(III) nitrate hexahydrate. nih.govscirp.org The resulting precipitate is then typically washed, dried, and calcined at elevated temperatures to obtain the final oxide material. nih.govresearchgate.net The calcination temperature plays a crucial role in the crystallite size and properties of the final cerium oxide nanopowders. researchgate.net This method has been employed to create materials like cobalt-doped ceria nanosheets and mixed oxides of cerium and zirconium. google.com
| Precursors | Precipitating Agent | Calcination Temperature (°C) | Resulting Material | Key Findings | Reference |
| Cerium(III) nitrate hexahydrate | Potassium carbonate | 600 | CeO₂ nanoparticles (~20 nm) | Simple method for producing nanoparticles with a small size distribution. | nih.gov |
| Cerium(III) nitrate, Cobalt nitrate | Ammonia solution | 400 | Cobalt-doped cerium oxide nanoparticles (11.82 - 13.47 nm) | Particle size decreased with increased Co ion concentration and aging temperature. | scirp.org |
| Cerium(III) nitrate | Water solution (pH 8-9) | 473 - 1273 | Cerium oxide nanocrystallites (12.0 - 48 nm) | Crystallite size increased with calcination temperature. | researchgate.net |
Preparation of Other Cerium-Containing Compounds from Ce(III) Sources
Cerium(III) nitrate, with the chemical formula Ce(NO₃)₃, is a highly versatile and commonly used precursor for the synthesis of a wide array of cerium-containing compounds. samaterials.compubcompare.aiamericanelements.com Its solubility in water and various organic solvents makes it an ideal starting material for numerous synthesis methodologies, including precipitation, hydrothermal and solvothermal methods, and thermal decomposition. pubcompare.aijos.ac.cnrsc.org These methods allow for the preparation of materials with controlled morphologies, particle sizes, and properties, such as cerium oxides, cerium-based metal-organic frameworks (MOFs), and various cerium complexes.
Synthesis of Cerium(IV) Oxide (Ceria)
Cerium(IV) oxide (CeO₂), or ceria, is one of the most significant compounds synthesized from cerium(III) nitrate due to its extensive applications in catalysis, fuel cells, and UV absorption. ut.ac.ir The synthesis often involves the precipitation of a cerium(III) precursor, followed by oxidation and calcination.
Precipitation and Co-precipitation: This is a straightforward and cost-effective method for producing ceria nanoparticles. scielo.org.mx The process typically involves adding a precipitating agent to an aqueous solution of cerium(III) nitrate to form an insoluble cerium precursor, such as cerium(III) carbonate, cerium(III) hydroxide, or cerium hydroxycarbonate. ut.ac.irscielo.org.mxbiorender.com This precursor is then filtered, dried, and calcined at elevated temperatures to yield cerium oxide nanoparticles. ut.ac.irscielo.org.mx The choice of precipitant and reaction conditions, such as pH and temperature, significantly influences the characteristics of the final CeO₂ product. jos.ac.cnut.ac.ir For instance, using potassium carbonate as a precipitant can yield cubic-structured CeO₂ nanoparticles with an average size of around 20 nm after calcination. scielo.org.mx Homogeneous precipitation using urea is another effective technique, where the slow decomposition of urea ensures uniform precipitation, leading to the formation of cerium carbonate precursors that can be annealed to produce nanocrystalline ceria. rsc.org
Hydrothermal and Solvothermal Synthesis: Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. jos.ac.cn When cerium(III) nitrate is used as the precursor, it is dissolved in water, and a base like sodium hydroxide is added to precipitate cerium hydroxide. jos.ac.cnbiorender.com This mixture is then heated in an autoclave, where the hydrothermal conditions facilitate the conversion of the precursor to crystalline CeO₂ nanoparticles. jos.ac.cn This method allows for precise control over the particle size and morphology by adjusting parameters such as reaction temperature, time, and the molar ratios of the reactants. jos.ac.cnrsc.org For example, crystalline cubic ceria nanoparticles have been successfully synthesized from cerium(III) nitrate and sodium hydroxide at 160 °C for 12 hours. jos.ac.cn The solvothermal method is similar but uses an organic solvent instead of water, which can influence the resulting particle morphology. rsc.org
Thermal Decomposition: Direct thermal decomposition, or pyrolysis, is another route to synthesize ceria from cerium(III) nitrate. nih.gov In this method, cerium(III) nitrate hexahydrate, sometimes in combination with other compounds, is heated in a furnace. rsc.orgnih.gov The heat causes the decomposition of the nitrate salt and the formation of cerium oxide. The temperature and duration of the pyrolysis are critical parameters that determine the properties of the resulting ceria powder. nih.gov
The table below summarizes various precipitation-based methods for synthesizing cerium oxide from cerium(III) nitrate.
| Precipitating Agent | Reaction Conditions | Intermediate Precursor | Final Product/Size | Reference |
|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Aqueous solution, constant pH 6, aged at 220°C, calcined at 600°C for 3h. | Cerium(III) Carbonate | CeO₂ nanoparticles (~20 nm) | scielo.org.mx |
| Sodium Hydroxide (NaOH) | Hydrothermal method at 160°C for 12h, followed by calcination at 350°C for 1h. | Cerium(III) Hydroxide → Cerium(IV) Hydroxide | Crystalline cubic CeO₂ nanoparticles | jos.ac.cn |
| Potassium Hydroxide (KOH) and Potassium Carbonate (K₂CO₃) | Aqueous solution at 55°C, aged at 220°C, calcined at 600°C for 3h. | Cerium Hydroxycarbonate (Ce(OH)CO₃) | CeO₂ nanopowder (~25 nm) | ut.ac.ir |
| Ammonia Water | Precipitation at 60–70°C, followed by pyrolysis at 340°C for 15h. | Cerium Hydroxide | CeO₂ | nih.gov |
| Urea | Homogeneous precipitation at 90°C, followed by annealing at 500°C for 2h. | Cerium Oxy- and Hydroxy-carbonates | Nanocrystalline CeO₂ | rsc.org |
Synthesis of Cerium-Based Metal-Organic Frameworks (MOFs)
Cerium(III) nitrate is also a key starting material for the synthesis of cerium-based metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage and catalysis. nih.govrsc.org The synthesis is typically carried out using solvothermal methods, where cerium(III) nitrate is reacted with an organic linker in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. nih.govresearchgate.net
The choice of organic linker, solvent system, and the addition of modulators or templates can direct the formation of different MOF structures. researchgate.netacs.orgosti.gov For example, reacting cerium(III) nitrate hexahydrate with 2,2′-bipyridine-5,5′-dicarboxylic acid in DMF can lead to different MOF structures depending on the precise solvent environment. researchgate.net Similarly, the addition of dimethylamine (B145610) as a templating agent to a reaction mixture of cerium(III) nitrate and terephthalic acid in DMF leads to the formation of a novel anionic Ce-MOF. nih.govacs.org While many stable cerium MOFs are based on the Ce(IV) ion, often using ammonium cerium(IV) nitrate as a precursor, routes starting from Ce(III) sources are also well-established. rsc.org
The table below provides examples of Ce-MOFs synthesized using cerium(III) nitrate as a precursor.
| MOF Name/Formula | Organic Linker | Synthesis Conditions | Reference |
|---|---|---|---|
| {[Ce₂(H₂O)(bpdc)₃(dmf)₂]·2(dmf)}n | 2,2′-bipyridine-5,5′-dicarboxylic acid (H₂bpdc) | Solvothermal in dimethylformamide (dmf) | researchgate.net |
| [(CH₃)₂NH₂]₂[Ce₂(bdc)₄(DMF)₂]·2H₂O | Terephthalic acid (H₂bdc) | Solvothermal at 120°C for 48h in DMF with dimethylamine as a template. | acs.org |
Synthesis of Other Cerium Compounds
Beyond oxides and MOFs, cerium(III) nitrate serves as a precursor for other cerium compounds.
Cerium Complexes: It is used to synthesize coordination complexes with various ligands. For instance, a complex with the formula Ce(NO₃)₃·L, where L is the crown ether dibenzo-18-crown-6 (B77160), has been prepared. sioc-journal.cn Binuclear Schiff-base complexes containing both cerium(III) and another metal like nickel(II) have also been synthesized starting from cerium(III) nitrate hexahydrate. rsc.org
Mixed-Metal Compounds: Cerium(III) nitrate can be co-precipitated with nitrates of other metals to create mixed-oxide materials. For example, it has been used with zirconyl nitrate and lanthanum nitrate to produce a mixed oxide powder with a specific composition. Nickel-doped ceria has also been prepared via a co-precipitation method using aqueous solutions of cerium(III) nitrate and nickel(II) nitrate. rsc.org
Cerium Carbonate and Oxalate (B1200264): As mentioned previously, compounds like cerium carbonate and cerium oxalate are often synthesized as intermediate steps in the production of ceria. scielo.org.mxnih.gov For example, cerium oxalate can be prepared by adding oxalic acid to a solution of cerium nitrate. nih.gov These precursors are then typically isolated and thermally decomposed to yield the desired oxide. nih.gov
Coordination Chemistry and Complexation
Ligand Coordination Modes and Geometries in Cerium(III) Nitrate (B79036) Complexes
The interaction of cerium(III) nitrate with different organic and inorganic ligands results in a fascinating array of coordination compounds. The nature of the ligand, including its steric bulk and the number and type of donor atoms, plays a crucial role in determining the final structure and coordination number of the cerium center.
The complexation of cerium(III) nitrate with the macrocyclic ligand dibenzo-18-crown-6 (B77160) (DB-18-C-6) has been a subject of interest, revealing the high coordination capabilities of the cerium ion. A single crystal of the complex, [Ce(NO₃)₃(DB-18-C-6)], has been successfully synthesized and characterized. sioc-journal.cnsioc-journal.cnsioc-journal.cn In this complex, the cerium ion is situated near the center of the crown ether's 6-oxygen atom ring. sioc-journal.cnsioc-journal.cn
The coordination environment of the cerium(III) ion is completed by three bidentate nitrate groups. sioc-journal.cnsioc-journal.cn Two of these nitrate groups coordinate on the less sterically hindered side of the crown ether, while the third is bonded on the opposite side. sioc-journal.cnsioc-journal.cn This arrangement results in a high coordination number of 12 for the Ce(III) ion. sioc-journal.cnsioc-journal.cn The average bond lengths have been determined to be 2.648 Å for the six Ce-O(crown) bonds and 2.664 Å for the six Ce-O(NO₃⁻) bonds. sioc-journal.cnsioc-journal.cn The synthesis of this complex is typically carried out in anhydrous acetonitrile (B52724), where the reactants are mixed to yield a white crystalline solid. sciengine.com
Table 1: Crystallographic Data for [Ce(NO₃)₃(dibenzo-18-crown-6)]
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | sioc-journal.cnsioc-journal.cn |
| Space Group | P4₁2₁2 | sioc-journal.cnsioc-journal.cn |
| a (Å) | 8.649(3) | sioc-journal.cnsioc-journal.cn |
| c (Å) | 33.388(21) | sioc-journal.cnsioc-journal.cn |
| Z | 4 | sioc-journal.cnsioc-journal.cn |
| Coordination No. | 12 | sioc-journal.cnsioc-journal.cn |
| Avg. Ce-O(crown) (Å) | 2.648 | sioc-journal.cnsioc-journal.cn |
| Avg. Ce-O(NO₃⁻) (Å) | 2.664 | sioc-journal.cnsioc-journal.cn |
Cerium(III) nitrate readily forms complexes with bidentate phosphine (B1218219) oxides, leading to a variety of coordination structures. The reaction of cerium(III) nitrate with ligands such as 4,5-bis(diphenylphosphine oxide)-9,9-dimethylxanthene (L¹) results in the formation of the complex [Ce(NO₃)₂(L¹)₂][NO₃]. researchgate.netsoton.ac.uksoton.ac.uk In this cationic complex, the cerium ion is coordinated to two bidentate phosphine oxide ligands and three nitrate ions, with one nitrate anion acting as a counter-ion. soton.ac.uk
Studies have also been conducted on the complexation with other bidentate phosphine oxides like 1,2-bis(diphenylphosphino)ethane (B154495) dioxide (L³) and 1,4-bis(diphenylphosphino)butane (B1266417) dioxide (L⁴). researchgate.net These reactions often lead to the formation of Ce(IV) complexes when starting with ceric ammonium (B1175870) nitrate (CAN), but Ce(III) species can be formed either through decomposition of the Ce(IV) complexes or by direct synthesis from Ce(III) nitrate precursors. researchgate.netsoton.ac.uksoton.ac.uk For instance, the complex [Ce(NO₃)₃(L³)₂][NO₃] has been structurally characterized. researchgate.net The coordination geometry around the cerium ion in these types of complexes can often be described as a bicapped square antiprism or a sphenocorona. researchgate.net The behavior of these complexes in solution has been studied by ³¹P NMR spectroscopy, which has helped in identifying the various species present in equilibrium. researchgate.netsoton.ac.uk
Table 2: Examples of Cerium(III) Nitrate Complexes with Bidentate Phosphine Oxides
| Complex | Ligand (L) | Remarks | Reference |
|---|---|---|---|
| [Ce(NO₃)₂(L¹)₂][NO₃] | 4,5-bis(diphenylphosphine oxide)-9,9-dimethylxanthene | Cationic complex with a non-coordinating nitrate. | researchgate.netsoton.ac.uksoton.ac.uk |
| [Ce(NO₃)₃(L³)₂][NO₃] | 1,2-bis(diphenylphosphino)ethane dioxide | Ionic complex, structure determined. | researchgate.net |
| [Ce(NO₃)₃L²₂] | oxydi-2,1-phenylene bis(diphenylphosphine dioxide) | Identified in solution via ³¹P NMR as a decomposition product. | researchgate.netsoton.ac.uk |
An interesting aspect of cerium chemistry is the accessibility of the +4 oxidation state. This is exemplified in the reaction of cerium(III) nitrate hexahydrate with the benzoxazine (B1645224) dimer, 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol) (MMD). mdpi.com This reaction leads to the formation of a Ce(IV) complex, indicating an oxidative coordination process. mdpi.com The MMD ligand is believed to lower the oxidation potential of the Ce(III)/Ce(IV) couple, facilitating oxidation by atmospheric oxygen. mdpi.com
In the resulting complex, the cerium center is coordinated to two bidentate MMD ligands, which are N-protonated and O,O-deprotonated, along with two nitrate ligands. mdpi.com This process is described as an outer-sphere oxidation mechanism. mdpi.com The formation of the Ce(IV) complex from a Ce(III) precursor highlights the significant role the ligand can play in dictating the oxidation state of the metal center. mdpi.com Studies involving other benzoxazine dimer derivatives have also shown complex formation with Ce(III), typically resulting in brown-colored solutions. mdpi.comnih.gov
Solution-State and Solid-State Coordination Environments
The coordination environment of cerium(III) can differ significantly between the solid state and in solution, and is heavily influenced by the solvent system.
The solvent plays a critical role in the speciation of cerium(III) nitrate in solution. In deep eutectic solvents (DES) composed of choline (B1196258) chloride and urea (B33335), the presence of water dramatically alters the coordination sphere of the Ce³⁺ ion. nih.govacs.org In anhydrous DES, there is evidence of nitrate anions coordinating to the cerium ion. nih.govacs.org However, with the addition of water, the nitrate coordination number drops to zero, and the first solvation shell becomes dominated by water molecules and chloride ions. nih.govacs.org This is accompanied by a shift in the characteristic Ce(III) absorbance bands in the UV-vis spectrum. nih.govacs.org
The choice of solvent also impacts the synthesis of cerium(III) nitrate complexes. For example, the reaction of cerium(III) nitrate with triphenylphosphine (B44618) oxide in acetone (B3395972) can yield mer-Ce(NO₃)₃(OPPh₃)₃·2(CH₃)₂CO, while using acetonitrile can lead to the formation of the Ce(IV) complex, Ce(NO₃)₄(OPPh₃)₂. researchgate.net In acetonitrile, dibenzo-18-crown-6 lariat (B8276320) ethers form complexes with cerium(III) nitrate, as evidenced by changes in their UV-vis absorption spectra upon addition of the metal salt. nankai.edu.cn The behavior of complexes with phosphine oxides in solutions of chloroform (B151607) and acetonitrile has also been investigated, revealing complex equilibria and, in some cases, decomposition. osti.gov
The synthesis and characterization of anhydrous cerium(III) complexes are crucial for understanding the intrinsic coordination properties of the Ce(III) ion without the influence of coordinated water molecules. Anhydrous cerium(III) nitrate, Ce(NO₃)₃, is a key precursor for such syntheses. wikipedia.orgencyclopedia.pub
The reaction of anhydrous cerium(III) chloride with a Schiff base derived from isatin, for example, has been used to prepare anhydrous Ce(III) complexes. nih.gov These complexes are typically non-hygroscopic, stable in air, and soluble in polar organic solvents like DMF and DMSO. nih.gov Similarly, anhydrous chloro cerium(III) trithiophosphates have been synthesized and characterized. worldwidejournals.com These compounds are white solids, soluble in coordinating solvents, and have been studied using elemental analysis and various spectroscopic techniques. worldwidejournals.com The thermal decomposition of cerium(III) complexes, such as those with piperidin-4-ones, often proceeds through the formation of anhydrous cerium(III) nitrate before ultimately yielding cerium(IV) oxide. niscpr.res.in
Redox-Active Coordination Phenomena Involving Cerium(III)/Cerium(IV) Cycles
The reversible redox chemistry between the trivalent (Ce(III)) and tetravalent (Ce(IV)) oxidation states is a cornerstone of cerium's utility in various chemical applications. researchgate.net This transition is intimately linked to the coordination environment around the cerium ion, where the nature and arrangement of ligands profoundly influence the redox potential and the mechanism of electron transfer. The compound azanium;cerium(3+);nitrate, also known as cerium(III) ammonium nitrate, is a precursor and participant in this dynamic redox cycle, which more commonly involves its oxidized counterpart, ceric ammonium nitrate (CAN), (NH₄)₂[Ce(NO₃)₆]. wikipedia.orgresearchgate.netscbt.com
The Ce(IV)/Ce(III) couple is characterized by a high standard redox potential (E° ≈ 1.61 V vs. N.H.E.), establishing Ce(IV) as a potent one-electron oxidizing agent. wikipedia.org During the redox process, the highly colored orange-red Ce(IV) complex is reduced to a pale yellow or colorless Ce(III) species, providing a clear visual indicator of the reaction's progress. wikipedia.orgresearchgate.net The stability of each oxidation state and the energy required for the transition are not intrinsic properties of the cerium ion alone but are dictated by the coordination sphere. researchgate.net Anionic, oxygen-donating ligands, and basic conditions tend to stabilize the more oxophilic Ce(IV) ion. researchgate.net
Detailed research has elucidated the significant structural rearrangements that accompany the Ce(III)/Ce(IV) redox cycle, highlighting that the coordination environment is not static. Studies combining spectroscopy, kinetic measurements, and density functional theory (DFT) have revealed that the first coordination shell of the cerium ion undergoes substantial changes upon oxidation or reduction. nih.govacs.org
The mechanism of charge transfer in these systems is more complex than a simple outer-sphere electron transfer. It has been proposed to be a two-step process: a chemical step involving the exchange of ligands (e.g., bisulfate for water) followed by a rate-determining electron transfer step that can be described by Marcus theory. nih.govacs.org This multi-step mechanism, which accounts for the significant change in the inner coordination sphere, explains the observed shifts in redox potential with different electrolytes and the asymmetry of the charge transfer. nih.govacs.org
The influence of the ligand environment on the redox potential is a well-documented phenomenon. By systematically changing the ligands coordinated to the cerium ion, the redox potential can be tuned over a wide range. This is clearly demonstrated in studies of cerium complexes in biphasic systems, where different organic-soluble ligands are used to extract cerium from an aqueous nitric acid phase. osti.gov The position of the compensating nitrate anions—either directly bound in the inner coordination sphere or located in the outer sphere—plays a crucial role. osti.gov
Research findings show that inner-sphere nitrate coordination stabilizes the Ce(IV) state, resulting in a lower (more negative) redox potential. osti.gov Conversely, when bulky ligands force the nitrate anions into the outer coordination sphere, the Ce(IV) state is destabilized, leading to a higher (more positive) redox potential. osti.gov
Table 1: Influence of Ligand Environment on Ce(III)/Ce(IV) Redox Potential in a Biphasic System
This table presents data from differential pulse voltammetry on cerium complexes formed with various receptor ligands in an n-dodecane/5 M nitric acid system. The average electrode potential (Eavg) reflects the stability of the Ce(IV)/Ce(III) couple, demonstrating how changes in the inner coordination sphere modulate the redox activity. osti.gov
| Receptor Ligand | Dominant Cerium Species | Coordination Environment | Average Electrode Potential (Eavg vs. Ag/AgCl) [V] |
|---|---|---|---|
| TOMA nitrate | [Ce(NO₃)₆]²⁻ | Inner-sphere: 12 O atoms from 6 nitrate ligands | +1.043 |
| DMDBTDMA | Heteroleptic nitrato-DMDBTDMA complex | Inner-sphere: 9 O atoms (3 from nitrate, 6 from amide) | +1.145 |
| TBP | [Ce(TBP)₉]³⁺ | Inner-sphere: 9 O atoms from phosphate (B84403) ligands (Outer-sphere nitrate) | +1.230 |
| TODGA | [Ce(TODGA)₃]³⁺ | Inner-sphere: 9 O atoms from diglycolamide ligands (Outer-sphere nitrate) | +1.318 |
Data sourced from a study on redox-driven ion transfer, illustrating the correlation between ligand coordination and electrochemical potential. osti.gov
This tunability is essential for designing cerium-based reagents and materials for specific applications, from organic synthesis to redox flow batteries and functional materials like metal-organic layers on carbon nanotubes, where the Ce(III)/Ce(IV) cycle imparts high redox activity. researchgate.netumich.eduresearchgate.net The understanding of these redox-active coordination phenomena continues to evolve, with ongoing research into novel ligand designs that can facilitate more efficient and controlled redox cycling. nih.gov
Spectroscopic and Structural Elucidation
Advanced Crystallographic Investigations of Cerium(III) Nitrate (B79036) Species
Crystallography provides the most definitive structural information for solid-state materials. For cerium(III) nitrate complexes, techniques range from single-crystal analysis for detailed molecular structure to powder diffraction for bulk material characterization.
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled view of the precise atomic arrangement within a crystalline solid. While a high-quality single crystal of azanium;cerium(3+);nitrate itself is not widely reported in literature, extensive studies on closely related cerium(III) nitrate complexes provide critical insights into the expected coordination chemistry.
A notable example is the analysis of a complex formed between cerium(III) nitrate and the crown ether dibenzo-18-crown-6 (B77160). sioc-journal.cn In this structure, the cerium(III) ion is coordinated by the six oxygen atoms of the crown ether and by three bidentate nitrate groups. sioc-journal.cn This results in a high coordination number of 12 for the Ce(III) ion. The average bond length for the Ce-O bonds involving the crown ether is 2.648 Å, while the average for the Ce-O bonds with the nitrate ligands is 2.664 Å. sioc-journal.cn
Another crucial species is the diaquapentanitratocerate(III) anion, [Ce(NO₃)₅(H₂O)₂]²⁻, which is found in several double nitrate salts. wikipedia.org In salts containing this anion, the cerium(III) ion is typically surrounded by five nitrate ligands and two water molecules, demonstrating the versatile coordination environment of Ce(III) with nitrate. The structure of such anions is foundational to understanding how the azanium cation would be packed in a crystal lattice with a cerium(III) nitrate moiety.
In contrast, the well-known ceric ammonium (B1175870) nitrate, (NH₄)₂Ce(NO₃)₆, contains a Ce(IV) ion. acs.orgsci-hub.se Its single-crystal analysis reveals a hexanitratocerate anion where six bidentate nitrate groups coordinate to the central cerium, resulting in 12-fold coordination. osti.gov The average Ce-O distance in this Ce(IV) complex is 2.508 Å, which is shorter than in Ce(III) complexes due to the higher charge and smaller ionic radius of Ce(IV). osti.gov
| Parameter | Ce(III) Nitrate Dibenzo-18-Crown-6 Complex sioc-journal.cn | Ceric (Ce(IV)) Ammonium Nitrate sci-hub.se |
| Crystal System | Tetragonal | Monoclinic |
| Space Group | P4₁2₁2 | P2₁/n |
| Cerium Ion | Ce(III) | Ce(IV) |
| Coordination No. | 12 | 12 |
| Ce-O Bond Length (Å) | 2.648 (crown), 2.664 (nitrate) | 2.508 (average) |
Synchrotron Powder X-ray Diffraction (PXRD) is an essential tool for characterizing polycrystalline materials, offering high resolution and intensity that allows for detailed phase analysis, structure refinement, and in-situ monitoring of chemical processes.
This technique has been effectively used to study the crystallization of cerium-based metal-organic frameworks (MOFs), which often use an ammonium cerium nitrate salt as the cerium source. chemrxiv.orgresearchgate.net In-situ synchrotron PXRD studies on the formation of Ce(IV)-based MOFs allow researchers to track the appearance and growth of crystalline phases in real-time. chemrxiv.orgswan.ac.uk These experiments can elucidate the influence of reaction parameters like temperature and modulators on the nucleation and growth kinetics of different crystal structures. researchgate.net For instance, studies have shown how varying concentrations of nitric acid and acetic acid can selectively favor the formation of different MOF phases, such as F4_MIL-140A(Ce) or F4_UiO-66(Ce). chemrxiv.org
Although these examples involve Ce(IV), the methodology is directly applicable to the study of this compound. Synchrotron PXRD would be invaluable for confirming the phase purity of a synthesized sample, identifying any potential secondary phases (such as oxides or different hydrates), and determining its precise crystal structure if single crystals are unavailable.
Spectroscopic Characterization Techniques for this compound and its Derivatives
Spectroscopy provides information that is complementary to diffraction, offering details on oxidation states, local coordination environments, and the nature of chemical bonds.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local atomic environment of a target element. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the absorbing atom.
For cerium compounds, the Ce L₃-edge XANES spectrum is a definitive tool for distinguishing between Ce(III) and Ce(IV). researchgate.net
Ce(III) species , such as in cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), exhibit a single, sharp absorption peak at the edge. researchgate.net
Ce(IV) species , such as in cerium(IV) oxide (CeO₂), show a characteristic double-peak feature. The main peak appears at a higher energy than the Ce(III) peak, and a prominent shoulder or secondary peak is observed at an even higher energy. researchgate.netresearchgate.net
This clear difference allows for the unambiguous determination of the cerium oxidation state in this compound and can be used to quantify the ratio of Ce³⁺ to Ce⁴⁺ in mixed-valence materials. researchgate.net The technique is so sensitive that it has been used to document the presence and speciation of cerium in various materials and biological systems. scispace.comnih.gov
| Cerium Species | Key L₃-edge XANES Feature | Approximate Energy |
| Ce(III) (e.g., Ce(NO₃)₃·6H₂O) | Single, sharp peak researchgate.netresearchgate.net | ~5723 eV |
| Ce(IV) (e.g., CeO₂) | Two distinct peaks researchgate.netresearchgate.net | ~5728 eV and ~5738 eV |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the structure and dynamics of molecules in solution. However, the presence of the paramagnetic Ce(III) ion introduces significant challenges and opportunities. The unpaired 4f electron in Ce(III) causes large chemical shifts (paramagnetic shifts) and significant broadening of NMR signals for nearby nuclei.
While challenging, these paramagnetic effects can provide valuable structural information. ¹H NMR studies of Ce(III) complexes with alcohol donor groups have been used to investigate the exchange rates of protons with the bulk solvent, a key parameter for applications like Chemical Exchange Saturation Transfer (CEST) agents in MRI. nih.gov The large chemical shift dispersion allows for the resolution of resonances that would otherwise overlap in a diamagnetic system. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is exceptionally useful for identifying functional groups and studying ligand coordination. In the context of this compound, FTIR is critical for characterizing the nitrate anions and their interaction with the Ce(III) ion.
The vibrational spectrum of the nitrate ion (NO₃⁻) changes upon coordination to a metal center. In its free, uncoordinated state (D₃h symmetry), the nitrate ion has characteristic absorption bands. When it coordinates to a metal, its symmetry is lowered, leading to the appearance of new bands and shifts in existing ones.
Studies on cerium(III) nitrate hexahydrate and its complexes show several key features: mdpi.comresearchgate.net
A broad, strong peak around 3400 cm⁻¹ is attributed to the O-H stretching vibrations of water molecules. researchgate.net
Intense absorption bands between 1300 and 1500 cm⁻¹ are characteristic of the asymmetric and symmetric N-O stretching vibrations of the nitrate groups. researchgate.net The splitting of these bands indicates the coordination of the nitrate to the cerium ion.
A band around 1040 cm⁻¹ can be attributed to the stretching of free nitrate ions, if present. researchgate.net
A bend in the lower frequency region, around 744 cm⁻¹, can confirm the presence of a Ce-O bond. researchgate.net
By analyzing the positions and splitting of these nitrate-related peaks, FTIR spectroscopy can distinguish between unidentate, bidentate, and free nitrate ligands, providing crucial information about the coordination sphere of the cerium(III) ion. mdpi.com
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretching of H₂O | researchgate.net |
| ~1630-1640 | H-O-H bending of H₂O | researchgate.netnih.gov |
| ~1300-1500 | Asymmetric & Symmetric N-O stretching (coordinated NO₃⁻) | researchgate.net |
| ~1040 | N-O stretching (free NO₃⁻) | researchgate.net |
| ~816 | NO₃⁻ vibration | researchgate.net |
| ~744 | Ce-O bond vibration | researchgate.net |
UV-Visible Spectroelectrochemistry for Redox Potential Analysis
UV-Visible (UV-Vis) spectroelectrochemistry is a powerful technique used to study the redox properties of chemical species. This method combines the principles of electrochemistry and UV-Vis spectroscopy to simultaneously monitor changes in the electronic absorption spectra of a compound as a function of an applied electrical potential. nih.govlcms.czrsc.org
In the context of cerium compounds, UV-Vis spectroelectrochemistry is instrumental in determining the redox potential of the Ce(III)/Ce(IV) couple. The characteristic UV-Vis absorption spectra of Ce(III) and Ce(IV) ions allow for their distinct identification. Ce(III) ions typically exhibit absorption peaks at around 252 nm, while Ce(IV) ions show a more prominent peak at approximately 290 nm. nih.gov
By applying a controlled potential to a solution containing the cerium compound, the oxidation of Ce(III) to Ce(IV) can be induced. The corresponding changes in the UV-Vis spectrum are recorded in real-time. The appearance and growth of the Ce(IV) peak at 290 nm, along with the decrease of the Ce(III) peak at 252 nm, provide direct evidence of the redox reaction. nih.govresearchgate.net The potential at which the concentrations of the oxidized and reduced species are equal, as determined by the isosbestic points in the spectra, corresponds to the formal redox potential of the Ce(III)/Ce(IV) couple under the specific experimental conditions. researchgate.net
Research has shown that factors such as the presence of different counterions can influence the oxidation potentials of cerium nanoparticles. nih.gov For instance, in-situ UV-Visible spectroelectrochemical analysis of cerium nanoparticles synthesized from cerium(III) nitrate revealed that varying the concentration of nitrate ions affected the open circuit potentials. nih.gov This highlights the sensitivity of the redox behavior of cerium to its chemical environment.
The data obtained from these experiments are crucial for applications where the oxidizing or reducing properties of the cerium compound are utilized, such as in catalysis and analytical chemistry. researchgate.net
Quantitative Determination of Cerium(III) Oxidation States (e.g., Bond Valence Sum Method)
The Bond Valence Sum (BVS) method is a widely used empirical technique in coordination chemistry to estimate the oxidation state of a central metal ion in a crystalline solid. govst.edu This method is based on the principle that the sum of the bond valences around a particular ion is equal to its atomic valence or oxidation state. uq.edu.au The bond valence, in turn, is a function of the length of the bond between the central ion and its neighboring atoms.
For cerium compounds, particularly oxides and complexes where cerium is bonded to oxygen, the BVS method provides a reliable means to distinguish between the +3 and +4 oxidation states. researchgate.netnih.gov The calculation involves using experimentally determined Ce-O bond lengths from X-ray crystallography and established parameters (R₀ values) that are specific to the Ce(III)-O and Ce(IV)-O pairs. nih.govacs.org
A comprehensive analysis of 119 CeOₙ fragments (where n ranges from 3 to 12) yielded new R₀ values for Ce(III)-O as 2.121 Å and for Ce(IV)-O as 2.068 Å. nih.govacs.org These values can be used to calculate the oxidation state of cerium in complexes where it is exclusively bonded to oxygen ligands. nih.gov An average R₀ value of 2.094 Å can also serve as a good indicator to differentiate between the +3 and +4 oxidation states based on observed bond distances without prior assumptions. nih.govacs.org
The BVS method has proven to be significant, even for complexes with high coordination numbers (10-12), demonstrating its broad applicability. nih.gov It has been instrumental in identifying cases where the oxidation state of the cerium ion was potentially misassigned in initial structural determinations. researchgate.netnih.govacs.org For instance, in certain perovskite structures, BVS calculations suggested a +3 oxidation state for cerium, a finding supported by magnetic property measurements. researchgate.net
The accuracy of the BVS method relies on the quality of the crystal structure data and the reliability of the reference bond valence parameters. govst.edu
High Performance Liquid Chromatography (HPLC) for Analytical Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. In the analysis of cerium compounds like this compound, HPLC is primarily employed to assess its analytical purity and to separate it from potential impurities or related compounds.
A specific HPLC method has been developed for the analysis of Cerium(III) nitrate. sielc.com This method utilizes a mixed-mode Newcrom AH column with a mobile phase consisting of a gradient of acetonitrile (B52724), water, and ammonium formate (B1220265) buffer. sielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or other evaporative methods like Corona-Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS). sielc.com
The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier. For Cerium(III) nitrate hexahydrate, a retention time of 6.02 minutes has been reported using a specific gradient method. sielc.com The limit of detection (LOD) for this particular method was determined to be 0.2 ppm, indicating a high sensitivity for detecting trace amounts of the compound. sielc.com
The following table summarizes the HPLC conditions for the analysis of Cerium(III) nitrate hexahydrate:
| Parameter | Value |
| Column | Newcrom AH, 4.6 x 100 mm, 5 µm, 100 A |
| Mobile Phase | Gradient: Acetonitrile (50-70% in 10 min) |
| Buffer | Gradient: Ammonium Formate pH 3.0 (30-60 mM in 10 min) |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD, 50°C |
| Peak Retention Time | 6.02 min |
| LOD | 0.2 ppm |
| Table based on data from a specific HPLC method for Cerium(III) nitrate hexahydrate. sielc.com |
HPLC is crucial in quality control processes to ensure the purity of the this compound compound, which is vital for its intended applications where impurities could lead to undesirable side reactions or affect product performance.
Theoretical Investigations and Reaction Mechanisms
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricacies of cerium(III) complexes, providing insights that are often difficult to obtain through experimental methods alone. These computational studies illuminate the fundamental aspects of coordination, stability, and the electronic transitions that govern reactivity.
DFT calculations have been pivotal in defining the coordination environment of the cerium(III) ion in the presence of nitrate (B79036) and ammonium (B1175870) ions. In aqueous solutions, computational and spectroscopic studies have shown that the Ce(III) ion primarily exists as a hydrated species, specifically [Ce(H₂O)₉]³⁺. nih.govosti.govacs.org The interaction with nitrate anions is less pronounced compared to the Ce(IV) ion, a factor that contributes to the significant difference in their redox potentials. osti.gov
A 2025 study utilizing a sophisticated computational workflow performed extensive conformational searches to determine the stability of various metal-nitrate complexes. rsc.orgrsc.org For cerium(III), the findings indicate a clear preference for a bidentate coordination mode with the nitrate ligand. The most stable conformation identified is [Ce(H₂O)₇(NO₃)]²⁺, which features a coordination number of 9 for the cerium center. rsc.org This bidentate arrangement is significantly more stable than monodentate configurations, which are often higher in energy by a considerable margin. rsc.org In the absence of water, such as in an anhydrous complex, the Ce³⁺ ion's coordination sphere is satisfied by interactions with ammonium nitrate. google.com
| Property | Value | Method | Source |
| Dominant Aqueous Species | [Ce(H₂O)₉]³⁺ | EXAFS, DFT | nih.govosti.gov |
| Preferred Nitrate Coordination | Bidentate | DFT | rsc.orgrsc.org |
| Typical Coordination Number | 9 | DFT | rsc.orgrsc.org |
| Stable Complex Conformation | [Ce(H₂O)₇(NO₃)]²⁺ | DFT | rsc.org |
| Ce-O Bond Distance (in [Ce(H₂O)₉]³⁺) | ~2.54 Å | EXAFS, DFT | osti.gov |
| Ce-O Bond Distance (in [Ce(H₂O)₇(NO₃)]²⁺) | ~2.6 Å | DFT | rsc.org |
While the direct modeling of reactions catalyzed by ammonium cerium(III) nitrate is not extensively documented, DFT studies on related Ce(III) systems provide critical insights into potential intermediates and transition states. The reactivity of cerium complexes is often dictated by the accessibility of the Ce(IV) oxidation state. DFT calculations have been used to model the electronic structure of cerium(III) complexes and assess their redox potentials. chemrxiv.org
For instance, studies on cerium(III)-triamidoamine complexes have used DFT to understand their photochemical reactivity, revealing how light irradiation can generate a strongly reducing excited state capable of activating stable chemical bonds. chemrxiv.org Other computational work has demonstrated that the secondary coordination sphere—ions and molecules not directly bonded to the cerium center—can significantly modulate the electronic structure and stabilize either the Ce(III) or Ce(IV) state. rsc.org In the Ce(III)/Ce(IV) redox couple, a structural change in the first coordination shell is a key feature, and DFT has been used to model the energetics of this transformation, which represents a critical intermediate state in cerium-mediated redox reactions. nih.govacs.org These models show that the transition involves not just an electron transfer but also a significant rearrangement of ligands, such as water and anions, around the cerium center. nih.govacs.org
The reduction of nitrate (NO₃⁻) to ammonium (NH₄⁺) is a critical reaction for environmental remediation and sustainable chemistry. While ammonium cerium(III) nitrate is a source of nitrate, research into cerium's role in this reduction process has focused almost exclusively on cerium(IV) oxide (CeO₂), not the soluble Ce(III) salt. oaepublish.com
DFT calculations have been employed to understand the mechanism of electrocatalytic nitrate reduction on the surfaces of CeO₂. oaepublish.com These studies reveal that the reaction pathway is highly dependent on the exposed crystal planes of the catalyst. The (200) and (220) planes of CeO₂ show a high affinity for adsorbing nitrate ions, which is the crucial first step of the reduction process. oaepublish.com In contrast, the (111) plane is less effective at binding nitrate. oaepublish.com Theoretical models have mapped out the subsequent protonation steps, identifying the energy barriers for the formation of various nitrogen-containing intermediates on the catalyst surface, ultimately leading to ammonia (B1221849). chemrxiv.org This molecular-level understanding derived from CeO₂ provides the most relevant theoretical framework for how a cerium center can facilitate nitrate reduction, although the specific role of soluble Ce(III) complexes in this process remains an area for further investigation.
Mechanistic Pathways of Cerium(III)-Mediated Transformations
Kinetic and mechanistic studies are essential for understanding how cerium(III) complexes participate in and influence chemical reactions. These investigations often focus on identifying the fundamental steps, such as electron transfer events and the nature of the rate-limiting step, which collectively define the reaction pathway.
The Ce(III)/Ce(IV) redox couple is the cornerstone of cerium's utility in mediating organic reactions, many of which proceed via a Single Electron Transfer (SET) mechanism. While Ce(IV) is a well-known one-electron oxidant, the Ce(III) ion is a crucial participant in the catalytic cycle. wikipedia.org
Recent studies have highlighted the ability of Ce(III) complexes to act as potent photoreductants. For example, certain cerium(III) guanidinate complexes, upon photoexcitation, can engage in SET to activate and cleave robust carbon-halogen bonds. acs.org Similarly, a Ce(III)-triamidoamine complex has been shown to activate C-Cl and even highly stable C-F bonds through a light-induced SET process. chemrxiv.orgchemrxiv.org In these mechanisms, the Ce(III) center absorbs light, promoting an electron to a higher energy level and creating a powerful reducing agent that can transfer a single electron to an organic substrate, initiating a radical reaction cascade. chemrxiv.orgchemrxiv.org
In other catalytic systems, Ce(III) participates in the regeneration of the active Ce(IV) catalyst. For instance, in certain C-H functionalization reactions, an alkoxy radical generated from a Ce(IV) species initiates the reaction. After a series of steps, a radical intermediate is formed, which is then oxidized by SET to the Ce(IV) complex, reducing it back to Ce(III) and completing the catalytic cycle. chinesechemsoc.org The ability of the Ce(III) ion to participate in these SET events, either as a reductant itself or as the product of a reductive step, is fundamental to its role in catalysis. nih.gov
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position alters the reaction rate. wikipedia.org This analysis can provide definitive evidence for bond breaking or formation in the rate-determining step of a reaction. pku.edu.cn
While KIE studies on reactions mediated specifically by ammonium cerium(III) nitrate are scarce, research on other Ce(III)-catalyzed reactions has successfully employed this technique. In one study of the cerium(III)-catalyzed oxidation of 4-oxo acids, an inverse secondary deuterium (B1214612) kinetic isotope effect was observed. researchgate.net An inverse KIE (kH/kD < 1) typically indicates a change in hybridization at the substituted carbon from sp² to sp³ in the transition state, suggesting that the formation of a new bond to that carbon is involved in the rate-determining step. wikipedia.org The observation of this effect provided crucial evidence for the proposed mechanistic pathway, helping to distinguish between different possibilities involving the formation of activated complexes. researchgate.net The magnitude of the KIE can offer further quantitative insights into the structure of the transition state, making it an indispensable tool for the detailed elucidation of reaction mechanisms mediated by cerium(III) complexes. pku.edu.cn
Theoretical Insights into Solubility and Speciation in Various Media
The solubility and speciation of azanium;cerium(3+);nitrate are highly dependent on the nature of the solvent and the pH of the medium. Ceric ammonium nitrate, the Ce(IV) analogue, is noted for its high solubility in water and its utility in organic solvents like acetone (B3395972) and acetonitrile (B52724). researchgate.netresearchgate.net
The speciation of cerium in aqueous solutions is profoundly influenced by pH. Theoretical and experimental studies show that in aqueous systems, the dominant cerium species changes significantly with varying pH. researchgate.net At low pH values (typically below 4), cerium exists predominantly as hydrated Ce³⁺ or Ce⁴⁺ ions. However, as the pH increases, hydrolysis and precipitation occur. Ce(IV) hydroxides are less soluble and begin to precipitate at a pH of around 4. In contrast, Ce(III) hydroxides are more soluble and only start to form at a pH of approximately 8. researchgate.net This differential solubility and speciation are critical in applications such as corrosion protection, where cerium compounds can precipitate selectively on cathodic sites.
The composition of the medium also affects the redox potential and therefore the speciation and reactivity of the cerium ions. For example, the catalytic activity for oxygen evolution mediated by the Ce⁴⁺/Ce³⁺ couple is different in perchloric acid compared to a mixture of sulfuric and methanesulfonic acids, indicating that the coordinating anions influence the nature of the cerium species in solution. acs.org
Interactive Table 2: Speciation of Cerium in Aqueous Media as a Function of pH
| pH Range | Dominant Cerium(III) Species | Dominant Cerium(IV) Species | Key Process | Reference |
|---|---|---|---|---|
| < 4 | Hydrated Ce³⁺ ions | Hydrated Ce⁴⁺ ions | Ions in solution | researchgate.net |
| ~ 4 | Hydrated Ce³⁺ ions | Ce(IV) hydroxide (B78521) precipitates | Precipitation of Ce(IV) | researchgate.net |
| > 8 | Ce(III) hydroxide precipitates | Ce(IV) hydroxide precipitates | Precipitation of Ce(III) | researchgate.net |
Applications in Catalysis and Organic Transformations
Azanium;cerium(3+);nitrate (B79036) as a Catalyst and Co-catalyst in Organic Synthesis
Cerium(III) nitrate and its hydrated forms, such as cerium(III) nitrate hexahydrate, are recognized for their catalytic activity in numerous organic reactions. chemimpex.comsielc.com These compounds serve as efficient, water-tolerant Lewis acid promoters that can enhance reaction rates and improve yields. researchgate.netorgsyn.org Their application is particularly noted in the synthesis of complex organic molecules and heterocyclic compounds. chemimpex.comnih.gov For instance, ammonium (B1175870) cerium(III) nitrate tetrahydrate has been shown to improve the yields in the synthesis of isoxazole (B147169) derivatives. researchgate.net The relatively low toxicity, cost-effectiveness, and solubility in various organic solvents make cerium(III) salts an attractive alternative to other, more toxic or expensive, metal catalysts. researchgate.net They are effective in promoting the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in synthetic chemistry. researchgate.net
Specific Organic Reaction Types Enhanced by Cerium(III)
Cerium(III) catalysts have demonstrated remarkable efficacy in a variety of specific organic transformations, leading to the efficient synthesis of diverse molecular architectures.
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. researchgate.net While platinum complexes are the most common catalysts for this reaction, research has shown that other metals can either catalyze the reaction or act as promoters. researchgate.netosti.gov Cerium(III) chloride, a related cerium(III) salt, has been studied as a co-catalyst that can significantly enhance the catalytic activity of chloroplatinic acid in the hydrosilylation of phenylacetylene (B144264) with triethylsilane. osti.gov This co-catalytic system was also found to increase the yield of the adduct resulting from a free-radical addition pathway. osti.gov The hydrosilylation of α,β-unsaturated carbonyl compounds often presents a challenge due to competing reaction pathways, but tailored catalyst systems can control the selectivity. rsc.org The development of catalysts for these transformations continues to be an active area of research, aiming for higher selectivity and efficiency. rsc.orgfrontiersin.org
Cerium(III) has proven to be a highly effective catalyst in cascade reactions that combine multiple steps, such as Michael addition, cyclization, and aromatization, in a single pot. researchgate.netrsc.org This approach is particularly valuable for the synthesis of nitrogen-containing heterocycles, which are prevalent in bioactive molecules and pharmaceuticals. nih.gov
A notable example is the cerium(III)-catalyzed synthesis of functionalized pyrrolo[1,2-a]quinolines from 2-alkylazaarenes and nitroolefins. rsc.org This reaction proceeds through a tandem Michael addition, followed by cyclization and aromatization, demonstrating high regioselectivity and compatibility with various functional groups. rsc.orgacs.org The use of a cerium(III) catalyst offers operational simplicity and allows for the formation of multiple C-C and C-N bonds in one step. rsc.org Similar strategies have been employed for the synthesis of other heterocyclic structures like indolizines, highlighting the broad applicability of this methodology. nih.govacs.org
Table 1: Cerium(III)-Catalyzed Synthesis of Pyrrolo[1,2-a]quinolines
| Entry | 2-Alkylazaarene | Nitroolefin | Yield (%) | Source |
|---|---|---|---|---|
| 1 | 2-methylquinoline | (E)-β-nitrostyrene | 94 | rsc.org |
| 2 | 2-methylquinoline | (E)-1-nitro-2-(p-tolyl)ethene | 92 | rsc.org |
| 3 | 2-methylquinoline | (E)-2-(4-methoxyphenyl)-1-nitroethene | 95 | rsc.org |
| 4 | 2-methylquinoline | (E)-2-(4-chlorophenyl)-1-nitroethene | 91 | rsc.org |
| 5 | 2-ethylquinoline | (E)-β-nitrostyrene | 85 | rsc.org |
This table presents selected examples of yields obtained in the cerium(III) chloride-catalyzed cascade reaction.
Isoxazoles are an important class of five-membered heterocycles with applications in medicinal chemistry. unifi.it Cerium(III) compounds have been successfully employed as catalysts for their synthesis. One green methodology utilizes cerium(III) chloride heptahydrate in ethyl lactate (B86563) as a recyclable solvent for the three-component reaction of aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters to form 4-arylidene-3-alkylisoxazole-5(4H)-ones. researchgate.net This method is noted for its mild reaction conditions and good yields. researchgate.net
Furthermore, research has shown that using ammonium cerium(III) nitrate tetrahydrate can improve the yields of isoxazole derivatives formed from the reaction of alkenes and alkynes with acetone (B3395972), which acts as the source for the nitrile oxide intermediate. researchgate.net This highlights the direct role of cerium(III) nitrate compounds in optimizing these synthetic protocols.
Table 2: Catalyst and Solvent Effect on Isoxazole Synthesis
| Catalyst | Solvent | Key Features | Source |
|---|---|---|---|
| CeCl₃·7H₂O | Ethyl Lactate (70%) | Green methodology, recyclable solvent and catalyst, good yields. | researchgate.net |
| (NH₄)₂Ce(NO₃)₅·4H₂O | Acetone/Formic Acid | Improved yields compared to Ce(IV) mediated reactions. | researchgate.net |
The catalytic prowess of cerium is intrinsically linked to the accessible Ce(III)/Ce(IV) redox couple. mdpi.com While cerium(IV) ammonium nitrate (CAN) is a well-known and powerful one-electron oxidizing agent, many of its reactions proceed via reduction to the Ce(III) state. researchgate.netwikipedia.org Conversely, Ce(III) can act as a precursor in catalytic cycles that require oxidation to the active Ce(IV) species. nih.gov
The oxidation of Ce(III) to Ce(IV) can occur through various mechanisms, including the use of oxidants like atmospheric oxygen. nih.gov In some reactions, the Ce(III) species is not merely a precursor but an active participant in a redox cycle. For example, in certain oxidative transformations, Ce(III) is regenerated, allowing it to participate in subsequent catalytic turnovers. mdpi.com This cycling is central to cerium's role in many heterogeneous oxidation catalysis systems, such as selective oxidation of hydrocarbons. mdpi.com The ability of Ce(III) complexes to act as photo-reductants upon excitation has also been explored, where photoinduced oxidation of the Ce(III) center to Ce(IV) drives reactions like halogen atom abstraction. acs.org This demonstrates that the Ce(III) state is a crucial component of oxidative transformations, either by initiating the catalytic cycle or by being the reduced form of the active oxidant. nih.govacs.org
Development of Heterogeneous Cerium(III) Catalysts
To address the challenges of catalyst separation and recycling, significant effort has been directed towards the development of heterogeneous cerium(III) catalysts. researchgate.net This involves immobilizing the active Ce(III) species onto solid supports, which combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. researchgate.netrsc.org
Several strategies have been successfully implemented:
Immobilization on Halloysite (B83129): Cerium(III) has been loaded onto the surface of functionalized halloysite nanotubes. nih.gov This novel catalyst, Ce/Hal-TCT-IDA, has proven highly efficient and reusable in aza-Diels-Alder reactions for synthesizing quinazolinones. nih.gov
Incorporation into Mesoporous Silica (B1680970): Cerium(III) has been embedded in functionalized mesoporous silica, such as MCM-41, to create highly active and ordered heterogeneous catalysts for reactions like the synthesis of 5-substituted tetrazoles. scilit.com
Use of Organic Ligands: A recyclable heterogeneous catalyst, [Ce(l-Pro)]₂(Oxa), was developed using cerium(III) prolinate. rsc.org This catalyst demonstrated efficiency at low loading for the Kabachnik-Fields reaction to synthesize α-aminophosphonates. rsc.org
Heteropoly Acid Salts: Cerium(III) antimony phosphomolybdate (CeSbPMo), a heteropoly acid salt, has been synthesized and characterized as an efficient heterogeneous catalyst for esterification reactions. researchgate.net
These examples underscore the progress in designing robust, recyclable, and environmentally benign cerium(III) catalysts for a wide array of organic syntheses. researchgate.netrsc.orgnih.gov
Immobilization of Cerium(III) on Support Materials (e.g., Functionalized Halloysite)
To enhance catalyst stability, reusability, and ease of separation from the reaction mixture, cerium(III) species can be immobilized on solid supports. nih.govresearchgate.net Halloysite, a naturally occurring aluminosilicate (B74896) clay mineral with a nanotubular structure, has emerged as a promising support material due to its high surface area, stability, and the potential for surface functionalization. nih.govmdpi.com
Recent research has demonstrated the successful immobilization of cerium(III) onto functionalized halloysite nanotubes (HNTs) to create a highly efficient and reusable heterogeneous catalyst. nih.govresearchgate.net The preparation of this catalyst, denoted as Ce/Hal-TCT-IDA, involves a multi-step process: nih.govresearchgate.net
Surface Modification of Halloysite: The halloysite surface is first treated with aminopropyl silane.
Functionalization: This is followed by a reaction with 2,4,6-trichloro-1,3,5-triazine (TCT) and then with iminodiacetic acid (IDA).
Cerium Loading: Finally, the functionalized halloysite is loaded with cerium(III) ions by treatment with a cerium nitrate solution. nih.govresearchgate.net
The resulting material consists of amorphous agglomerated grains (20–60 nm) containing approximately 0.00196 mmol of Ce(III) ions per gram of the support. nih.govresearchgate.net
This Ce(III)-functionalized halloysite catalyst has shown significant activity in promoting the aza-Diels-Alder (Povarov) reaction, a crucial method for synthesizing biologically active tetrahydroquinoline derivatives. nih.govresearchgate.net In this reaction, an imine (formed from an aniline (B41778) and a carbonyl compound) undergoes a cycloaddition with an alkene in the presence of the Ce/Hal-TCT-IDA catalyst. nih.govresearchgate.net The catalyst facilitates this transformation efficiently and can be recovered and reused multiple times, highlighting the benefits of immobilizing the active cerium(III) species. nih.gov
| Catalyst Component | Function |
| Halloysite | Nanotubular support material |
| Aminopropyl silane | Surface modification agent |
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Linking agent for functionalization |
| Iminodiacetic acid (IDA) | Chelating agent for cerium ions |
| Cerium(III) nitrate | Source of the active catalytic Ce(III) centers |
Catalytic Activity in Water Oxidation (e.g., Ir-catalyzed systems involving Ce(III)/Ce(IV))
The oxidation of water to produce molecular oxygen is a critical reaction for various renewable energy technologies. The Ce(IV)/Ce(III) redox couple plays a significant role in driving this process, often in conjunction with other transition metal catalysts, particularly those based on iridium. rsc.orgacs.org Ceric ammonium nitrate (CAN) is frequently used as a sacrificial chemical oxidant in these systems due to its high redox potential (E° ≈ 1.61 V vs. NHE) and its ability to undergo a one-electron reduction from Ce(IV) to Ce(III). wikipedia.orgacs.org
The mechanism is complex, but a simplified representation involves the following steps:
The iridium(III) precatalyst is oxidized by Ce(IV) to higher oxidation states (e.g., Ir(IV), Ir(V)). acs.org
These high-valent iridium-oxo species are highly electrophilic. researchgate.net
A key step is the formation of the O-O bond, which can occur through different pathways, such as the nucleophilic attack of a water molecule on an Ir=O species (WNA) or the coupling of two Ir-O units (ROC). acs.org
Oxygen is evolved, and the iridium catalyst is reduced back to a lower oxidation state.
Ce(IV) is consumed in the process, being reduced to Ce(III). rsc.org
The efficiency of this catalytic system can be influenced by the ligands attached to the iridium center. For instance, in systems using [IrIII(Cp*)(4,4′-R2-2,2′-bipyridine)(H2O)]2+ as a precatalyst, the catalytic activity is highly dependent on the nature of the substituent 'R'. rsc.org When R is a hydroxyl group (-OH), the highest catalytic reactivity for water oxidation by CAN is observed. rsc.org It has been suggested that in some cases, the initially homogeneous iridium complex may decompose to form iridium hydroxide (B78521) nanoparticles, which then act as the true, highly active catalyst for water oxidation by CAN. rsc.org
Furthermore, computational studies suggest that cerium species may play a more direct role than just acting as a simple oxidant. acs.org It has been proposed that cerium species can assist in the O-O bond formation step, lowering the activation energy barrier for this critical process. acs.org
| Component | Role in Water Oxidation |
| Iridium(III) complex | Precatalyst |
| Ceric Ammonium Nitrate (CAN) | Sacrificial oxidant (Ce(IV) source) |
| Water | Source of oxygen atoms |
| Azanium;cerium(3+);nitrate | Product of CAN reduction |
Applications in Materials Science and Nanotechnology
Synthesis of Cerium Oxide Nanoparticles (CNPs) using Cerium(III) Nitrate (B79036) Precursors
Ammonium (B1175870) cerium(III) nitrate and its related hexahydrate form, cerium(III) nitrate hexahydrate, are extensively used in the synthesis of cerium oxide nanoparticles (CNPs). nih.govscielo.org.mxmocedes.org These precursors are favored due to their solubility and the ability to control the size and morphology of the resulting nanoparticles through various synthesis methods like co-precipitation, hydrothermal, and sol-gel techniques. nih.govscielo.org.mx The choice of precursor and synthesis conditions plays a vital role in determining the final physicochemical and catalytic properties of the CNPs. nih.gov
Controlled Morphology Synthesis (e.g., Nanocubes, Nanotubes, Nanorods)
The morphology of cerium oxide nanoparticles significantly influences their properties and applications. nih.gov By carefully selecting the cerium precursor and controlling reaction parameters such as temperature, pH, and the use of surfactants, researchers can synthesize CNPs with specific shapes like nanocubes, nanotubes, and nanorods. nih.govamse.org.cn
For instance, the hydrothermal method using cerium(III) nitrate as the cerium source allows for the selective synthesis of single-crystalline nanopolyhedra, nanorods, and nanocubes by adjusting the temperature and concentration of sodium hydroxide (B78521). researchgate.net Specifically, nanocubes are often formed when cerium(III) nitrate is used as the precursor, while other precursors like cerium(III) chloride may lead to nanorods. researchgate.net The presence of nitrate ions is considered crucial as they can act as a capping agent, selectively adsorbing onto the {100} crystalline planes of the forming CeO2, which directs the growth into a cubic morphology. researchgate.net Different morphologies can also be achieved by varying other synthesis conditions. For example, increasing the reaction temperature can alter the nanoparticle morphology from cubic to hexagonal. nih.gov
Table 1: Influence of Synthesis Parameters on CeO₂ Nanoparticle Morphology
| Precursor | Synthesis Method | Key Parameters | Resulting Morphology |
|---|---|---|---|
| Cerium(III) nitrate | Hydrothermal | Temperature, NaOH concentration | Nanopolyhedra, Nanorods, Nanocubes researchgate.net |
| Cerium(III) nitrate | Hydrothermal | Use of surfactants (e.g., oleylamine) | Spheres, Wires nih.gov |
| Cerium(III) nitrate | Hydrothermal | High pH | Nanorods rsc.org |
Modulation of Nanoparticle Surface Chemistry and Catalytic Activity by Precursor Anions
The anions present during the synthesis of cerium oxide nanoparticles, originating from the precursor salt, can significantly modulate the surface chemistry and, consequently, the catalytic activity of the resulting nanoparticles. acs.org The nitrate ions from ammonium cerium(III) nitrate can remain on the surface of the synthesized ceria nanoparticles. acs.org
Research has shown that nitrate groups on the ceria surface exhibit a higher affinity for certain molecules, like silicates, compared to hydroxyl groups. acs.org This enhanced interaction, demonstrated through both experimental adsorption isotherms and theoretical calculations, leads to improved performance in applications such as chemical mechanical planarization, where the removal of silicon dioxide is enhanced by the presence of surface nitrate groups. acs.org The catalytic properties of ceria nanoparticles are also influenced by the ratio of Ce³⁺ to Ce⁴⁺ ions on the surface, which can be affected by the synthesis conditions and the precursor used. nih.gov The ability of cerium to switch between these oxidation states is fundamental to its catalytic and oxygen storage capabilities. nih.gov
Fabrication of Cerium-based Composites and Hybrid Materials
Ammonium cerium(III) nitrate is also a key ingredient in the fabrication of advanced composite and hybrid materials where ceria nanoparticles are combined with other materials to enhance their functional properties for specific applications.
Graphene-Ceria Nanoparticle Composites
Graphene-ceria nanoparticle composites are being developed for applications such as supercapacitors. researchgate.net In a typical synthesis, reduced graphene oxide-cerium oxide (rGO-CeO₂) nanocomposites are prepared using a simple hydrothermal method. researchgate.net Characterization of these composites shows that ceria nanoparticles are anchored onto the surface of the graphene sheets. researchgate.net The inclusion of graphene can enhance the thermal stability and electrical conductivity of the material, leading to improved charge storage efficiency in supercapacitors. researchgate.net
TiO₂/CeO₂ Nanocomposites for Enhanced Photocatalytic Properties
Titanium dioxide (TiO₂) is a well-known photocatalyst, but its efficiency can be limited by its wide bandgap. nih.gov To overcome this, TiO₂ is often combined with other metal oxides like cerium oxide to form nanocomposites with enhanced photocatalytic properties. nih.gov Cerium(III) nitrate is frequently used as the cerium precursor in the synthesis of TiO₂/CeO₂ nanocomposites via methods like sol-gel and hydrothermal synthesis. nih.govni.ac.rshueuni.edu.vn
Table 2: Photocatalytic Degradation Efficiency of TiO₂/CeO₂ Nanocomposites
| Composite | Target Pollutant | Light Source | Degradation Efficiency |
|---|---|---|---|
| TiO₂-CeO₂ | Methylene Blue | UV light (365 nm) | Higher than pure TiO₂ ni.ac.rs |
| 0.1% TiO₂-CeO₂ | Methylene Blue | Simulated Sunlight | 95.06% in 150 min mdpi.com |
Impregnation of Metals and Metal Alloys onto Ceria Catalyst Supports
Ceria is widely used as a support material for metal catalysts due to its high oxygen storage capacity and its ability to promote the catalytic activity of the supported metal. pkusz.edu.cn The impregnation method is a common technique to load metal nanoparticles onto a ceria support. pkusz.edu.cnosti.gov In this process, a ceria support, which can be synthesized from a cerium nitrate precursor, is impregnated with a solution containing the precursor of the desired metal, such as nickel nitrate or silver nitrate. osti.govcore.ac.uk
Table of Compounds
| Compound Name |
|---|
| 3-aminopropyltriethoxysilane |
| 6-aminohexanoic acid |
| Acetone (B3395972) |
| Acetylacetonate |
| Ammonia (B1221849) |
| Ammonium Bicarbonate |
| Ammonium Carbonate |
| Ammonium cerium(III) nitrate |
| Ammonium cerium(IV) nitrate |
| Ammonium Heptamolybdate Tetrahydrate |
| Ammonium Hydroxide |
| Azanium;cerium(3+);nitrate |
| Ceric Ammonium Nitrate |
| Cerium Acetate Hydrate |
| Cerium Chloride Heptahydrate |
| Cerium Nitrate |
| Cerium Nitrate Hexahydrate |
| Cerium Oxalate (B1200264) Decahydrate |
| Cerium Oxide |
| Cerium Powder |
| Cerium Sulphate Octahydrate |
| Cerium(III) Acetate Hydrate |
| Cerium(III) Carbonate |
| Cerium(III) Chloride |
| Cerium(III) Nitrate |
| Cerium(III) Nitrate Hexahydrate |
| Cetyltrimethyl Ammonium Bromide |
| Citric Acid |
| Cobalt |
| Diphenyl Ether |
| Ethanol |
| Ethylenediaminetetraacetic Acid |
| Ethylene Glycol |
| Folic Acid |
| Glycine |
| Graphite |
| Hexamethylenetetramine |
| Hydrazine Hydrate |
| Hydrochloric Acid |
| Hydrogen Peroxide |
| Lead |
| Methylene Blue |
| Methylene Orange |
| Nickel |
| Nickel Nitrate |
| Nickel(II) Nitrate Hexahydrate |
| Nitric Acid |
| Oleic Acid |
| Oleylamine |
| Palladium |
| Peroxynitrate |
| Polyvinylpyrrolidone (B124986) |
| Potassium Carbonate |
| Potassium Hydroxide |
| Potassium Permanganate |
| Propylene Oxide |
| Rhodamine B |
| Silver |
| Silver Nitrate |
| Sodium Borohydride |
| Sodium Hydroxide |
| Sodium Nitrate |
| Sulfuric Acid |
| Tetrabutyl Ammonium Hydroxide |
| Tetrabutyltitanate |
| Tetraethylene Glycol |
| Titanium Dioxide |
| Toluene |
| TritonX-100 |
| Trypan Blue |
| Urea (B33335) |
| Uric Acid |
Advanced Functional Materials Development
The development of advanced functional materials is pivotal for technological progress in numerous fields, including energy, electronics, and environmental science. This compound, through its role as a reliable source of cerium ions, facilitates the synthesis of materials with precisely controlled stoichiometry and structure, which are essential for achieving desired physical and chemical properties.
Synthesis of Perovskite Materials utilizing Cerium Nitrates
Perovskite oxides, with the general formula ABO₃, are a class of materials renowned for their diverse and remarkable properties, including superconductivity, ferroelectricity, and catalytic activity. The introduction of cerium into the perovskite structure can significantly enhance these properties, particularly their redox and oxygen storage capabilities. Cerium(III) nitrate hexahydrate is a commonly used precursor for incorporating cerium into perovskite structures due to its good solubility and reactivity. sci-hub.sersc.orgscispace.com
Several synthesis techniques employ cerium nitrates to produce cerium-based perovskites. The electrospinning process, for instance, has been successfully used to synthesize CeMO₃ (where M can be Co, Ni, or Cu) perovskite nanomaterials. sci-hub.se In this method, a homogenous precursor solution is prepared by dissolving cerium(III) nitrate hexahydrate and a transition metal salt in a solvent with a polymer like polyvinylpyrrolidone (PVP). sci-hub.se This solution is then electrospun and the resulting fibers are calcined to yield the perovskite nanomaterials. sci-hub.se
Another prevalent method is the solution combustion synthesis, where metal nitrates, including cerium nitrate, are mixed with a fuel, such as citric acid or glycine. mdpi.comrsc.org The mixture is heated to initiate a self-sustaining combustion reaction, leading to the formation of fine, homogenous perovskite powders. For example, Ce-doped SrFeO₃ perovskites have been synthesized using this one-pot method, where cerium nitrate was introduced along with strontium and iron nitrates. rsc.org The Pechini method, a modified sol-gel technique, also utilizes cerium nitrate to create a polymeric gel with metal cations, which is then calcined to form the desired perovskite phase, such as La₁₋ₓCeₓMnO₃. researchgate.netresearchgate.net
The choice of cerium precursor can influence the final properties of the perovskite. For instance, studies have shown that the use of different cerium nitrate precursors can affect the crystalline phases and reducibility of the resulting oxides. The incorporation of cerium into the A-site of perovskites like LaMnO₃ can slow the rate of perovskite phase formation but increases the specific surface area and modifies the oxygen desorption characteristics. researchgate.net The presence of cerium, with its ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states, often leads to the creation of oxygen vacancies in the perovskite lattice, which is crucial for applications in catalysis and as electrolytes in solid oxide fuel cells (SOFCs). rsc.orgrsc.org
Table 1: Synthesis of Cerium-Based Perovskites Using Cerium(III) Nitrate
| Perovskite Material | Synthesis Method | Precursors | Key Findings | Reference |
|---|---|---|---|---|
| CeMO₃ (M = Co, Ni, Cu) | Electrospinning | Cerium(III) nitrate hexahydrate, Transition metal salts, PVP | Efficient synthesis of perovskite nanomaterials for supercapacitor electrodes. | sci-hub.se |
| Ce-doped SrFeO₃ | Solution Combustion Synthesis | Cerium nitrate, Strontium nitrate, Iron nitrate, Citric acid | Formation of perovskite-oxide systems with enhanced thermocatalytic activity for wastewater treatment. | rsc.org |
| La₁₋ₓCeₓMnO₃ | Pechini Method | Lanthanum nitrate, Cerium(III) nitrate, Manganese nitrate, Citric acid | Substitution with cerium affects phase formation, increases surface area, and modifies oxygen desorption. | researchgate.net |
| CeNiO₃ | Modified Sol-Gel | Cerium(III) nitrate hexahydrate, Nickel nitrate hexahydrate, Gelatin | Produces high surface area perovskites with enhanced catalytic performance for dry reforming of methane. | rsc.org |
Development of Cerium-Doped Nanotube Composites for Electrolyte Applications
The development of high-performance electrolytes is critical for advancing energy storage and conversion devices such as solid oxide fuel cells (SOFCs) and batteries. Doping with rare-earth elements like cerium is a well-established strategy to enhance the ionic conductivity of electrolyte materials. sci-hub.semdpi.com When combined with high-surface-area nanostructures like carbon nanotubes (CNTs), the resulting composite materials can exhibit significantly improved electrochemical properties.
Cerium-doped nanotube composites are being explored for their potential as electrolytes, particularly in low-temperature SOFCs (LT-SOFCs). diva-portal.org The primary goal is to create materials with high ionic conductivity at reduced operating temperatures (below 800°C), which can mitigate material degradation and reduce costs. diva-portal.orgrsc.org Ceria-based materials are promising electrolytes due to their high oxygen ion conductivity, which can be further enhanced by creating nanostructures and doping. sci-hub.semdpi.com
The synthesis of these composites often involves dispersing CNTs within a ceria-based matrix or decorating CNTs with ceria nanoparticles. For example, composite ceramic green pellets have been prepared by milling samaria-doped ceria (SDC) with CNTs. bohrium.com In such composites, the CNTs can enhance the densification during sintering and improve the electrical conductivity of the final material. bohrium.com Another approach involves the hydrothermal synthesis of cerium oxide/multi-wall carbon nanotube (MWCNT) composites, which have shown promise as electrode materials for supercapacitors due to their large specific capacitance. researchgate.net
In the context of electrolytes, the introduction of cerium can create oxygen vacancies, which are essential for ionic conduction. sci-hub.se When cerium-doped materials are integrated with CNTs, the nanotubes can provide a conductive pathway and a high surface area for electrochemical reactions. Research on solid polymer electrolytes (SPEs) has shown that doping with CNTs can improve the electrochemical performance for applications like gas sensors. frontiersin.org While not a direct electrolyte for a fuel cell, this demonstrates the principle of enhancing electrochemical properties through CNT doping.
Studies on cerium-doped materials for battery applications also highlight the benefits of this approach. For instance, doping Na₃V₂(PO₄)₂F₃ with Ce³⁺ has been shown to reduce charge transfer resistance and enhance electronic conductivity in sodium-ion batteries. rsc.org Similarly, doping Li₄Ti₅O₁₂ with cerium has been found to improve the rate performance and cycling stability in lithium-ion batteries by enhancing the diffusion coefficient of lithium ions. mdpi.com While these examples are not all nanotube composites, they underscore the fundamental role of cerium doping in improving ion transport, a key requirement for electrolytes. The combination of cerium's doping effects with the unique properties of nanotubes offers a promising route for developing next-generation electrolytes.
Table 2: Research Findings on Cerium-Doped Composites for Electrochemical Applications
| Material System | Application | Key Findings | Reference |
|---|---|---|---|
| Samaria-Doped Ceria (SDC) / Carbon Nanotube (CNT) Composite | Solid Oxide Fuel Cell (SOFC) Electrolyte | CNTs promote densification during sintering and enhance electrical conductivity. | bohrium.com |
| Cerium Oxide / Multi-Walled Carbon Nanotube (MWCNT) Composite | Supercapacitor Electrode | Exhibits a large specific capacitance and improved cycling stability compared to pure CeO₂. | researchgate.net |
| Ce³⁺-doped Na₃V₂(PO₄)₂F₃ | Sodium-Ion Battery Cathode | Reduces charge transfer resistance and enhances electronic conductivity. | rsc.org |
| Ce-doped Li₄Ti₅O₁₂ Nanosheets | Lithium-Ion Battery Anode | Improves rate performance and cycling stability by increasing the Li⁺ diffusion coefficient. | mdpi.com |
Environmental Chemistry and Remediation
Role in Wastewater Treatment Processes
Ammonium (B1175870) cerium(III) nitrate (B79036) has been investigated as a key component in advanced oxidation processes for the purification of wastewater, especially effluents from aquaculture which are typically rich in nitrogenous compounds like ammonia (B1221849) and nitrite (B80452).
The application of cerium(III) nitrate, often in conjunction with hydrogen peroxide, has proven effective for the removal of ammonia and nitrite from aquaculture wastewater. mdpi.comresearchgate.net Research has focused on optimizing the process parameters to achieve high removal efficiency. One study determined the optimal conditions for the degradation of ammonia and nitrite to be a cerium(III) nitrate dosage of 0.18 g/L, a hydrogen peroxide concentration of 1.0%, and a reaction time of 30 minutes. mdpi.comresearchgate.netresearcher.life Under these conditions, the degradation rate for both ammonia and nitrite can exceed 80%. mdpi.comresearchgate.netresearcher.life
Initial concentrations of ammonia in aquaculture can reach up to 2.38 mg/L and nitrite up to 0.023 mg/L. mdpi.com Following treatment with cerium nitrate and hydrogen peroxide, ammonia concentrations can be significantly reduced to below 0.5 mg/L, and nitrite concentrations to below 0.005 mg/L, meeting established water quality standards for aquaculture. mdpi.com
Table 1: Optimal Conditions for Ammonia and Nitrite Removal from Aquaculture Wastewater
| Parameter | Optimal Value | Source |
|---|---|---|
| Cerium(III) Nitrate Dosage | 0.18 g/L | mdpi.comresearchgate.netresearcher.life |
| Hydrogen Peroxide Concentration | 1.0% | mdpi.comresearchgate.netresearcher.life |
| Reaction Time | 30 minutes | mdpi.comresearchgate.netresearcher.life |
| Achieved Degradation Rate | >80% for ammonia and nitrite | mdpi.comresearchgate.netresearcher.life |
The removal of nitrogenous pollutants using cerium(III) nitrate and hydrogen peroxide is based on redox reactions. mdpi.com In this process, cerium(III) nitrate is oxidized, and hydrogen peroxide is reduced. mdpi.com Specifically, Ce(NO₃)₃ is oxidized to cerium(IV) hydroxide (B78521) (Ce(OH)₄), which precipitates out of the solution, while hydrogen peroxide (H₂O₂) is reduced to water (H₂O). mdpi.com
During these reactions, ammonia is reportedly reduced to nitrogen gas. mdpi.com Nitrite, being unstable in water, is oxidized to the more stable nitrate form. mdpi.com The Ce(III)/Ce(IV) redox couple is central to these transformations, acting as a catalyst in the degradation of organic pollutants as well. researchgate.net The process involves Ce(III) being converted to Ce(IV) by releasing an electron, which can then react with other species to generate reactive radicals that drive the degradation of pollutants. researchgate.net
Transformation of Nitrogen Species in Environmental Systems
Beyond direct wastewater treatment, cerium-based compounds play a role in the broader transformation of nitrogen species in various environmental contexts, including the abiotic reduction of nitrate and influencing microbial processes.
The electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃) is an environmentally significant process. nih.govnih.gov Cerium-based materials have been shown to enhance the catalytic performance for this conversion. nih.govnih.gov By incorporating cerium into metal oxides like copper and iron oxides, abundant oxygen vacancies can be engineered, which are crucial for the catalytic activity. nih.govnih.gov These oxygen vacancies facilitate the electron exchange that underpins the reduction process. nih.gov
For instance, cerium-modified copper oxide (CeCuOₓ) and iron oxide (CeFeOₓ) have demonstrated high efficiency and selectivity for ammonia production from nitrate. nih.gov The presence of Ce³⁺ can lead to an increase in Cu²⁺ content in copper-based electrodes, forming an active interfacial structure that boosts efficiency. nih.gov These catalysts can achieve ammonia yield rates of several thousand micrograms per hour per square centimeter with high Faradaic efficiencies. nih.govnih.gov While not always employing ammonium cerium(III) nitrate directly, these studies highlight the critical role of the Ce(III) ion in facilitating the abiotic reduction of nitrate to ammonium. This process is considered a promising alternative to the energy-intensive Haber-Bosch process for ammonia synthesis. nih.gov
Table 2: Performance of Cerium-Based Catalysts in Electrochemical Nitrate Reduction to Ammonia
| Catalyst | Ammonia Yield Rate (μg h⁻¹ cm⁻²) | Peak Faradaic Efficiency (%) | Source |
|---|---|---|---|
| CeCuOₓ | 2428.11 | 70.0 | nih.gov |
| CeFeOₓ | 2928.23 | 81.9 | nih.gov |
| CeFeO₃/CeO₂ composite | 3223.9 ± 168.3 | 80.1 ± 3.3 | nih.gov |
| Ce-doped CuO (Ce₁₀/CuO) | 3.88 ± 0.14 mmol·cm⁻²·h⁻¹ | 93.2 ± 3.4 | sciopen.com |
The addition of cerium(III) nitrate to wastewater treatment systems can also have a significant impact on the microbial communities responsible for bioremediation. In studies on aquaculture wastewater, the combination of cerium nitrate and hydrogen peroxide was found to enhance the metabolic functions of the microbial community. mdpi.com
High-throughput sequencing revealed that while the dominant phyla of Actinobacteriota, Proteobacteria, and Bacteroidota were maintained, the relative abundance of certain genera changed significantly. mdpi.comresearchgate.net Notably, the genus hgcI_clade within the Actinobacteriota phylum saw a substantial increase in relative abundance, becoming a dominant genus. mdpi.comresearchgate.net Furthermore, the treatment increased the abundance of key nitrogen metabolism genes, such as those for ammonia monooxygenase (amo), hydroxylamine (B1172632) oxidoreductase (hao), and nitrate reductase (nap), thereby enhancing the potential for nitrification and denitrification by the microorganisms. mdpi.com
However, the effect of cerium can be concentration-dependent. One study on partial-nitritation processes found that a Ce(III) dosage of up to 20 mg/L did not adversely affect performance, and a dose of 5 mg/L even enhanced the partial-nitritation efficiency. nih.gov Conversely, concentrations exceeding 5.63 mg/L began to show inhibitory effects on the activity of ammonium oxidizing bacteria. nih.gov
Q & A
Q. How can machine learning enhance the design of cerium nitrate-based materials for photocatalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
